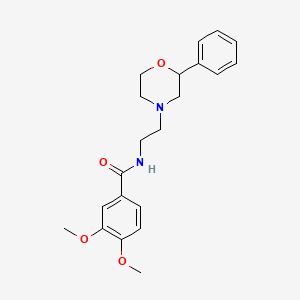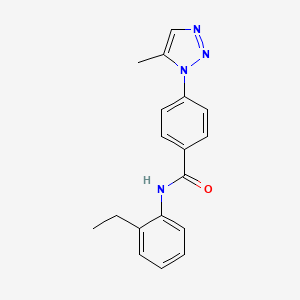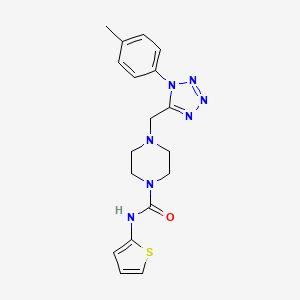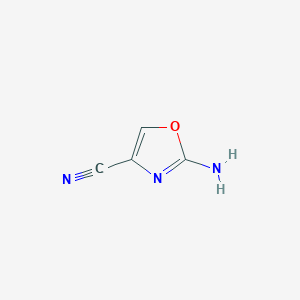![molecular formula C14H12F3NO B2417059 Phenyl-[3-(trifluoromethoxy)phenyl]methanamine CAS No. 1273781-02-4](/img/structure/B2417059.png)
Phenyl-[3-(trifluoromethoxy)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-[3-(trifluoromethoxy)phenyl]methanamine, also known as TFMPP, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic drug and is often used for research purposes. TFMPP is known to have psychoactive effects and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
Phenyl-[3-(trifluoromethoxy)phenyl]methanamine derivatives, such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, are utilized in the synthesis of NCN′ pincer palladacycles, which show good activity and selectivity in catalytic applications (Roffe et al., 2016). These compounds have been characterized in the solid state and are used in the synthesis of 2-pyridinyl-phenol and -benzyl alcohols, leading to further applications in unsymmetrical PCN pincer palladacycles.
Antimicrobial Properties
Derivatives of this compound, like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit a variable degree of antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Visagaperumal et al., 2010).
Photocytotoxic Applications
Compounds like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been used to synthesize iron(III) complexes with potential applications in cellular imaging and photocytotoxicity. These complexes show unprecedented photocytotoxicity in red light to various cell lines, indicating their potential use in targeted cancer therapies (Basu et al., 2014).
Propiedades
IUPAC Name |
phenyl-[3-(trifluoromethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUSUPPKEBBKNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2416979.png)
![(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2416982.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B2416987.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide](/img/structure/B2416990.png)
![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)

![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)


![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)